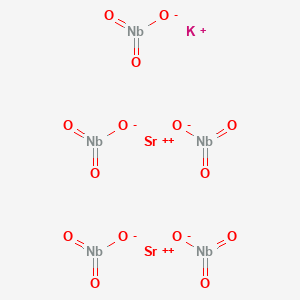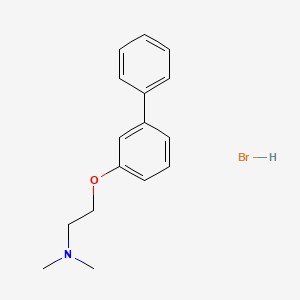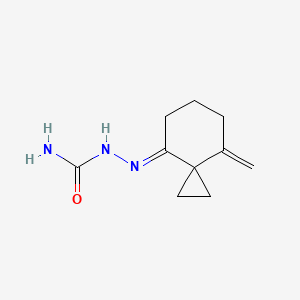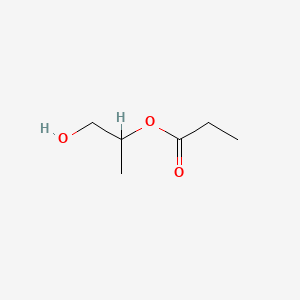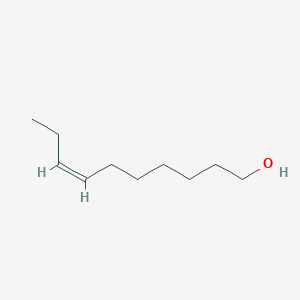
Lithium cyclohexanepropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium cyclohexanepropionate is an organolithium compound with the molecular formula C9H15LiO2. It is a lithium salt of cyclohexanepropionic acid and is known for its applications in various fields, including organic synthesis and materials science. This compound is characterized by its unique structure, which combines the properties of lithium with the cyclohexanepropionate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium cyclohexanepropionate can be synthesized through the reaction of cyclohexanepropionic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent moisture and air from interfering with the reaction. The general reaction is as follows:
C9H16O2+LiOH→C9H15LiO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using lithium carbonate and cyclohexanepropionic acid. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium cyclohexanepropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanepropionic acid or cyclohexanone.
Reduction: Formation of cyclohexanepropanol or cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium cyclohexanepropionate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: It is used in the preparation of lithium-based materials for batteries and other electronic devices.
Pharmaceuticals: It is investigated for its potential use in drug development and delivery systems.
Catalysis: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of lithium cyclohexanepropionate involves its ability to donate lithium ions (Li+) in chemical reactions. These lithium ions can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s effects are mediated through pathways involving lithium ion transport and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium acetate
- Lithium carbonate
- Lithium hydroxide
- Lithium chloride
Uniqueness
Lithium cyclohexanepropionate is unique due to its specific structure, which combines the properties of lithium with the cyclohexanepropionate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
40702-21-4 |
|---|---|
Molekularformel |
C9H15LiO2 |
Molekulargewicht |
162.2 g/mol |
IUPAC-Name |
lithium;3-cyclohexylpropanoate |
InChI |
InChI=1S/C9H16O2.Li/c10-9(11)7-6-8-4-2-1-3-5-8;/h8H,1-7H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
LJXRXMUSMGPQJI-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CCC(CC1)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










